Alquilglucosinolatos

Alkylglucosinolates are a class of secondary metabolites found in various plants, particularly in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. These compounds are biosynthesized from glucose and an amino acid, typically serine or methionine, through the action of glucosinolate synthase enzymes. The unique alkyl side chain attached to the glucoside core distinguishes these metabolites from their parent glucosinolates.

Structurally, alkylglucosinolates contain a long alkyl group ranging in length from 4 to 20 carbon atoms. This diverse array of chemical structures contributes to their wide range of biological activities, including antioxidant properties and potential anti-inflammatory effects. In culinary applications, these compounds impart distinctive flavors and aromas to foods, enhancing the sensory experience.

Alkylglucosinolates are also being explored for their potential health benefits, such as promoting gut microbiota diversity and supporting digestive health. Their presence in dietary supplements and functional foods is increasing due to growing interest in natural products with proven health attributes.

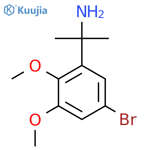

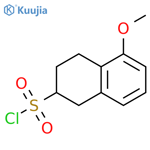

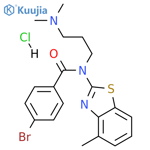

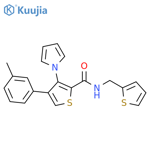

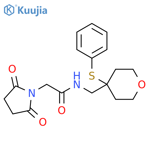

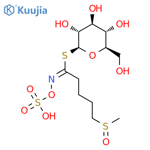

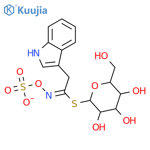

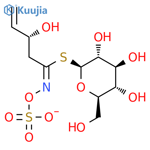

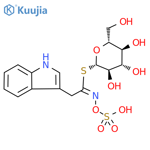

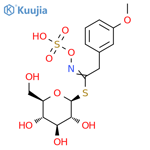

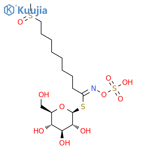

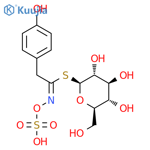

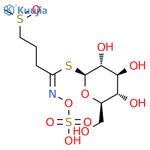

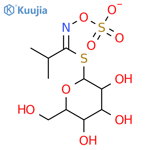

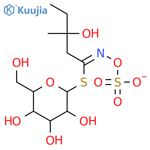

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

Glucoraphanin | 21414-41-5 | C12H23NO10S3 |

|

glucobrassicin | 4356-52-9 | C16H20N2O9S2 |

|

progoitrin | 585-95-5 | C11H19NO10S2 |

|

Glucobrassicine | 217652-08-9 | C16H20N2O9S2 |

|

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | 111810-95-8 | C15H21NO10S2 |

|

9-(Methylsulfinyl)-N-(sulfooxy)nonanimidothioic acid S-(β-D-glucopyranosyl) ester | 21973-60-4 | C16H31NO10S3 |

|

Glucosinalbate | 19253-84-0 | C14H19NO10S2 |

|

Glucoiberin | 554-88-1 | C11H21NO10S3 |

|

1-S-[(1E)-2-methyl-N-(sulfonatooxy)propanimidoyl]-1-thio-beta-D-glucopyranose | 18432-16-1 | C10H19NO9S2 |

|

1-S-[(3S)-3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose | 36286-64-3 | C12H23NO10S2 |

Literatura Relacionada

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

Fornecedores recomendados

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados